4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide
Description
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide is a complex organic compound with a unique structure that combines isoindoloquinazoline and benzamide moieties
Properties
Molecular Formula |
C28H26N4O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]benzamide |
InChI |
InChI=1S/C28H26N4O4/c29-25(34)18-13-15-19(16-14-18)30-24(33)12-2-1-7-17-31-26-20-8-3-4-9-21(20)28(36)32(26)23-11-6-5-10-22(23)27(31)35/h3-6,8-11,13-16,26H,1-2,7,12,17H2,(H2,29,34)(H,30,33) |
InChI Key |
UTGKFQAFNYGSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NC5=CC=C(C=C5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide typically involves a multi-step process. One efficient method involves the reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions . This method offers high yields and reusability of the catalyst, making it an attractive option for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce isoindoline derivatives.
Scientific Research Applications
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6-yl)-butyric acid
- 6-(9,10-Dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6-yl)-hexanoic acid
Uniqueness
4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide is unique due to its specific combination of isoindoloquinazoline and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 4-{[6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]amino}benzamide is a synthetic derivative belonging to the class of quinazolinyl-containing benzamides. This class of compounds has garnered attention due to their diverse biological activities, particularly in the field of oncology and medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.5 g/mol. The structural complexity arises from the isoindoloquinazoline core, which is known for its pharmacological potential.
The primary biological activity of this compound is linked to its role as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making this compound a candidate for cancer therapy.
In Vitro Studies
Recent studies have demonstrated that compounds with similar structures exhibit significant anti-proliferative activity against various cancer cell lines. For instance, derivatives of quinazolinyl-containing benzamides have shown promising results in inhibiting HDAC1 enzymatic activity and cellular proliferation in cancer cell lines such as K562 and Hep3B .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 11a | Hut78 | 0.25 | HDAC1 inhibition |
| Compound 11a | K562 | 0.30 | HDAC1 inhibition |
| This compound | A549 (xenograft model) | Not specified | Antitumor activity |
In Vivo Studies
In vivo studies using xenograft models have demonstrated that compounds similar to this compound exhibit significant tumor growth inhibition. For example, compound 11a showed substantial antitumor activity in A549 tumor xenografts .
Case Studies
One notable study focused on a series of quinazolinyl-containing benzamide derivatives where the lead compound exhibited superior HDAC inhibition compared to established inhibitors like MS-275. The study highlighted the compound's selective cytotoxicity towards cancer cells while sparing normal cells .
Safety Profile
The safety profile of these compounds is crucial for their therapeutic application. Preliminary assessments indicate acceptable safety margins with no significant toxicity observed in normal human cells during in vitro testing . Further toxicological evaluations are necessary to establish comprehensive safety data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
